Physicochemical Differentiation: Computed Lipophilicity (XLogP3) of 3-Ethyl-6-(4-methylbenzyl)-Substituted vs. Unsubstituted Core Triazolopyrimidinone
The computed XLogP3 of 3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is 1.5, whereas the unsubstituted parent scaffold 3-ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one (CAS 1105195-78-5) has a computed XLogP3 of –0.3 [1][2]. This indicates that the 4-methylbenzyl substituent increases predicted lipophilicity by approximately 1.8 log units, which can significantly affect membrane permeability, plasma protein binding, and solubility profiles in biological assays.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | 3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one: XLogP3 = –0.3 |
| Quantified Difference | ΔXLogP3 ≈ +1.8 |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2025.09.15 release) |
Why This Matters
A 1.8 log unit increase in predicted lipophilicity can translate to a roughly 60-fold increase in predicted n-octanol/water partition coefficient, which is a critical parameter for selecting compounds with appropriate ADME properties in early-stage screening cascades.
- [1] PubChem. 3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one. CID 43936106. https://pubchem.ncbi.nlm.nih.gov/compound/1058433-28-5 (accessed 2026-04-30). View Source
- [2] PubChem. 3-Ethyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one. CID 53430779. https://pubchem.ncbi.nlm.nih.gov/compound/1105195-78-5 (accessed 2026-04-30). View Source
